molecular formula C8H4N2O5 B034298 N-Hydroxy-4-nitrophthalimide CAS No. 105969-98-0

N-Hydroxy-4-nitrophthalimide

Cat. No. B034298
CAS RN: 105969-98-0
M. Wt: 208.13 g/mol
InChI Key: MKACMVMZUIQKNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Hydroxy-4-nitrophthalimide can be synthesized through various methods. One approach involves the reduction of 4-nitrophthalimide using stannous chloride and hydrochloric acid, leading to the formation of 4-aminophthalimide, which is a key intermediate in numerous synthetic routes (L. Dan, 2004). Another method for synthesizing N-hydroxyphthalimide utilizes hydroxylamine hydrochloride, sodium methoxide, and phthalic anhydride, yielding a high product purity and yield (L. Chemical, 2012).

Molecular Structure Analysis

The molecular structure of this compound has been explored through crystallographic studies, revealing how molecules are linked into sheets by a combination of hydrogen bonds and possibly pi-pi stacking interactions. These structural features play a crucial role in determining the reactivity and physical properties of the compound (C. Glidewell et al., 2004).

Chemical Reactions and Properties

This compound serves as a precursor in various chemical reactions, including photoredox catalysis and radical cyclization reactions. It has been used as a photoredox catalyst in the [4+1] radical cyclization of N-methylanilines with isocyanides, demonstrating its utility in organic synthesis (A. Yadav & L. Yadav, 2016).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and thermal stability, are influenced by its molecular structure. For instance, derivatives of phthalimide, including those with nitro substituents, exhibit specific thermal and physical behaviors that are critical for their application in polymer science and material engineering (Quanyuan Zhang et al., 2007).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity towards nucleophiles, electrophiles, and its behavior under oxidative conditions, are pivotal for its application in synthetic chemistry. The compound's role as a catalyst in cross-dehydrogenative coupling reactions underlines its chemical versatility and potential as a synthetic tool (Mahendra Patil et al., 2018).

Safety and Hazards

“N-Hydroxy-4-nitrophthalimide” can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

properties

IUPAC Name

2-hydroxy-5-nitroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O5/c11-7-5-2-1-4(10(14)15)3-6(5)8(12)9(7)13/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKACMVMZUIQKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466506
Record name N-Hydroxy-4-nitrophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105969-98-0
Record name N-Hydroxy-4-nitrophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Hydroxy-4-nitrophthalimide
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Synthesis routes and methods

Procedure details

Analogous to Example 4, but from 500 mg (2.37 mmol) of 4-nitrophthalic acid (tech., contaminated with approximately 10% of 3-nitrophthalic acid) and 187 mg (0.974 mmol) of hydroxylammonium phosphate at a bath temperature of 130° C. The yield was 332 mg (67%, approximately 5% contaminated).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
187 mg
Type
reactant
Reaction Step Two

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